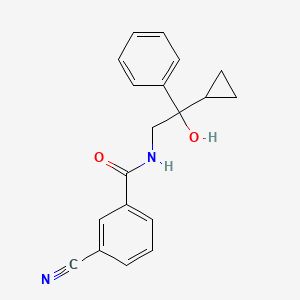

3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-12-14-5-4-6-15(11-14)18(22)21-13-19(23,17-9-10-17)16-7-2-1-3-8-16/h1-8,11,17,23H,9-10,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXJEDCNVWRXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC(=C2)C#N)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine derivative under dehydrating conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor, such as sodium cyanide, under basic conditions.

Substitution at the Nitrogen Atom: The final step involves the substitution of the nitrogen atom with the 2-cyclopropyl-2-hydroxy-2-phenylethyl group. This can be achieved through a nucleophilic substitution reaction using the corresponding bromide or chloride derivative of the substituted ethyl group.

Industrial Production Methods

Industrial production of 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of the corresponding ketone derivative.

Reduction: Formation of the primary amine derivative.

Substitution: Formation of nitro or halogenated benzamide derivatives.

Scientific Research Applications

3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, while the hydroxyl group can participate in hydrogen bonding, facilitating binding to the target. The cyclopropyl and phenyl groups provide structural rigidity and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences between 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide and related benzamides:

Functional and Application Differences

Key Insights :

- The hydroxyl group in the target compound may enable interactions with biological targets (e.g., enzymes or receptors) or metal catalysts, similar to ’s compound.

- Steric bulk from cyclopropyl and phenyl groups could reduce metabolic degradation compared to simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Biological Activity

3-Cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of dipeptidyl peptidase 1 (DPP1). This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can be represented as follows:

This compound features a cyano group, a benzamide moiety, and a cyclopropyl ring, contributing to its unique pharmacological profile.

Dipeptidyl Peptidase 1 Inhibition : The primary mechanism by which 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide exerts its biological effects is through the inhibition of DPP1. DPP1 is an enzyme involved in the activation of pro-inflammatory cytokines and is implicated in various respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

IC50 Values

Research indicates that this compound exhibits an IC50 value of less than 100 nmol/L for DPP1 in enzyme activity assays, demonstrating potent inhibitory activity .

Biological Activity and Therapeutic Applications

The compound has been evaluated for its potential therapeutic applications, particularly in respiratory diseases. Some notable findings include:

- Respiratory Diseases : The inhibition of DPP1 has been linked to beneficial effects in treating conditions like asthma and COPD. By modulating inflammatory pathways, the compound may help alleviate symptoms associated with these diseases .

- Pharmacological Profile : Studies suggest that the compound displays a favorable pharmacological profile by effectively separating desired therapeutic effects from potential side effects in vivo .

In Vitro Studies

In vitro studies have demonstrated that 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can significantly reduce the activity of DPP1, leading to decreased levels of active inflammatory mediators. This suggests a promising role for the compound in managing inflammatory responses.

In Vivo Efficacy

Preclinical studies have shown that compounds similar to 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can effectively reduce inflammation in animal models of asthma and COPD. These findings support the potential for further clinical development .

Summary Table of Biological Activities

| Activity | Mechanism | IC50 Value | Therapeutic Potential |

|---|---|---|---|

| DPP1 Inhibition | Reduces activation of inflammatory cytokines | <100 nmol/L | Asthma, COPD |

| Anti-inflammatory Effects | Modulates inflammatory pathways | Not specified | Respiratory diseases |

Q & A

Q. What synthetic routes are recommended for 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Benzamide Formation : React 3-cyanobenzoic acid with 2-cyclopropyl-2-hydroxy-2-phenylethylamine using coupling reagents like EDCI/HOBt in dichloromethane.

Functional Group Modifications : Introduce substituents via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aromatic extensions).

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high purity (>95%).

Optimization Tips :

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion [M+H]⁺ (e.g., m/z 321.1472 for C₁₉H₁₈N₂O₂) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified cyclopropyl, phenyl, or cyano groups. For example:

- Replace cyclopropyl with bicyclic amines to enhance target binding .

- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to modulate metabolic stability .

- Biological Assays :

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

- Standardized Assay Conditions : Replicate experiments under controlled pH, temperature, and solvent (e.g., DMSO <0.1% to avoid cytotoxicity) .

- Orthogonal Validation : Confirm activity via:

- SPR (Surface Plasmon Resonance) : Measure direct binding kinetics to mGluR5 extracellular domain.

- Microscale Thermophoresis (MST) : Quantify ligand-target interactions in native protein conformations .

- Solubility/Stability Checks : Use LC-MS to monitor compound degradation in assay buffers .

Q. How can X-ray crystallography and SHELX refinement elucidate the compound’s binding mode with target proteins?

Methodological Answer:

- Crystallization : Co-crystallize the compound with mGluR5’s transmembrane domain (e.g., using vapor diffusion in PEG-containing buffers).

- Data Collection : Collect high-resolution (≤1.8 Å) diffraction data at synchrotron facilities.

- Refinement : Use SHELXL for iterative model building:

Q. What in silico approaches predict metabolic stability and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to:

- Estimate CYP450 inhibition (e.g., CYP3A4 liability due to benzamide backbone).

- Predict blood-brain barrier penetration (critical for CNS targets) .

- Molecular Dynamics (MD) : Simulate hepatic metabolism (e.g., cytochrome P450 interactions) with GROMACS .

Q. How can pharmacokinetic properties be optimized while maintaining efficacy?

Methodological Answer:

- Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl prodrug) to enhance oral bioavailability .

- LogP Optimization : Introduce polar substituents (e.g., -OH on phenyl) to reduce LogP from 3.5 to 2.8, improving aqueous solubility .

- Metabolic Shielding : Replace labile cyclopropyl with fluorinated analogs to slow oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.